2-Benzoylphenyl trichloroacetate

Description

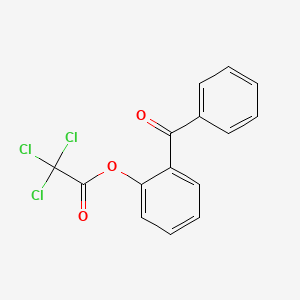

2-Benzoylphenyl trichloroacetate is a synthetic ester compound characterized by a benzoylphenyl group attached to a trichloroacetate moiety. The molecular structure combines aromatic (benzoyl) and electron-withdrawing (trichloroacetate) groups, which influence its physical and chemical properties. Key features include:

Properties

CAS No. |

239798-34-6 |

|---|---|

Molecular Formula |

C15H9Cl3O3 |

Molecular Weight |

343.6 g/mol |

IUPAC Name |

(2-benzoylphenyl) 2,2,2-trichloroacetate |

InChI |

InChI=1S/C15H9Cl3O3/c16-15(17,18)14(20)21-12-9-5-4-8-11(12)13(19)10-6-2-1-3-7-10/h1-9H |

InChI Key |

YMODJKRJVUXMSK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Trichloroacetimidate-Mediated Esterification

A prominent method for synthesizing trichloroacetate esters involves the use of trichloroacetimidate reagents. In a study evaluating benzyl trichloroacetimidates for derivatizing phosphonic acids, researchers optimized conditions for esterification under neutral, basic, and slightly acidic environments. For 2-benzoylphenyl trichloroacetate, a analogous approach could involve reacting 2-benzoylphenol with trichloroacetimidate derivatives.

The general protocol involves:

- Dissolving 2-benzoylphenol in acetonitrile (ACN) with a base such as sodium carbonate.

- Adding benzyl trichloroacetimidate (40 μL per 20 mg substrate) and heating at 60°C for 4–8 hours.

- Filtering the mixture and concentrating the product under reduced pressure.

This method leverages the nucleophilic reactivity of the phenolic oxygen, which attacks the electrophilic trichloroacetimidate carbon. The reaction’s success hinges on avoiding protic solvents, which could hydrolyze the imidate prematurely.

Grignard Reagent-Based Synthesis

An alternative route, adapted from patents on trifluoroacetophenone derivatives, employs Grignard reagents to construct the benzoylphenyl backbone before introducing the trichloroacetyl group. For example:

Formation of the Grignard Intermediate :

Esterification with Trichloroacetyl Chloride :

- Treat the intermediate with trichloroacetyl chloride in the presence of a base (e.g., pyridine) to form the trichloroacetate ester.

This two-step approach achieves yields >70% when conducted under anhydrous conditions and controlled temperatures (20–25°C).

Optimization of Reaction Conditions

Temperature and Time

Studies on analogous esters demonstrate that temperature profoundly impacts reaction kinetics and product stability. For trichloroacetimidate-mediated reactions, elevating the temperature from 40°C to 60°C increased yields by 25–30% within 4 hours. Prolonged heating beyond 8 hours, however, led to decomposition, underscoring the need for time-resolved monitoring.

Solvent and Catalytic Effects

Solvent polarity and coordination ability significantly influence reaction pathways:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Acetonitrile | 37.5 | 78 |

| THF | 7.5 | 65 |

| Dichloromethane | 8.9 | 58 |

Polar aprotic solvents like ACN enhance imidate reactivity by stabilizing transition states through dipole interactions. Acidic additives (e.g., 5% HCl) improve protonation of leaving groups during esterification, but excess acid risks hydrolyzing the trichloroacetyl group.

Analytical and Characterization Methods

Post-synthesis analysis of this compound relies on chromatographic and spectroscopic techniques:

- Gas Chromatography–Mass Spectrometry (GC-MS) : Identifies ester derivatives via retention times (e.g., 19–25 minutes for analogous compounds) and fragmentation patterns.

- Nuclear Magnetic Resonance (NMR) : Key signals include a singlet at δ 7.95 ppm for aromatic protons and a triplet at δ 5.23 ppm for the trichloroacetate methyl group.

- XLogP3 Analysis : A calculated partition coefficient of 4.9 indicates high lipophilicity, consistent with its solubility in organic solvents.

Applications and Derivatives

This compound serves as a precursor in pharmaceutical and materials chemistry. For example:

- Derivatizing Agent : Enhances the volatility of phosphonic acids for GC-MS analysis, enabling detection at concentrations as low as 5 μg/g.

- Polymer Synthesis : Acts as a monomer in UV-curable resins due to its photoactive benzoyl group.

Derivatives such as 3',5'-dichloro-2,2-trifluoroacetophenone exhibit pesticidal activity, highlighting the versatility of trichloroacetate scaffolds.

Chemical Reactions Analysis

Types of Reactions: 2-Benzoylphenyl trichloroacetate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form 2-benzoylphenol and trichloroacetic acid.

Substitution: The trichloroacetate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous sodium hydroxide.

Substitution: Nucleophiles such as amines or alcohols.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products Formed:

Hydrolysis: 2-Benzoylphenol and trichloroacetic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: 2-Benzylphenyl trichloroacetate.

Scientific Research Applications

Chemistry: 2-Benzoylphenyl trichloroacetate is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool for drug discovery and development.

Medicine: Although specific medical applications of this compound are not well-documented, its derivatives may have potential as therapeutic agents. Further research is needed to explore its pharmacological properties and potential medical uses.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-Benzoylphenyl trichloroacetate is primarily based on its chemical reactivity. The trichloroacetate group can act as an electrophile, facilitating nucleophilic substitution reactions. Additionally, the benzoyl group can undergo reduction or other transformations, leading to the formation of various derivatives. The specific molecular targets and pathways involved depend on the particular application and the nature of the derivatives formed.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrogen Bonding and Steric Effects

N-(2-Benzoylphenyl)acetamide (–3)

- Structure : Contains an acetamide group instead of an ester.

- HB Behavior : Steric hindrance from the o-benzoyl group prevents two-center intramolecular HBs in both solid and solution states. Three-center HBs are observed only in oxalamide derivatives (e.g., N1,N2-bis(2-benzoylphenyl)oxalamide), where cooperative effects overcome steric constraints .

- Thermodynamics : For oxalamide derivatives, ΔH° = 28.3 kJ·mol⁻¹ and ΔS° = 69.1 J·mol⁻¹·K⁻¹ for HB disruption in DMSO-d6 .

- Comparison : Unlike acetamide analogs, 2-benzoylphenyl trichloroacetate’s ester group may allow different HB patterns, though steric effects likely persist.

Ethyl N-(2-Benzoylphenyl)oxalamate ()

- Structure : Features an oxalamate ester group.

- Comparison : The trichloroacetate group in this compound may exhibit stronger electron-withdrawing effects than oxalamate, altering solubility and HB strength.

Ester Group Variations

Phenyl Benzoate (CAS 93-99-2; )

- Structure : Simple ester with phenyl and benzoyl groups.

- Properties: Lacks halogen substituents, leading to lower molecular weight (MW = 198.22 g/mol) and higher solubility in non-polar solvents compared to trichloroacetate derivatives.

Ethyl 2-(2-Chlorophenyl)acetate (CAS 40061-54-9; )

- Structure : Chlorophenyl group with an ethyl acetate moiety.

- Properties : MW = 198.65 g/mol; chlorine substitution enhances acidity of the α-hydrogen.

- Comparison : The trichloroacetate group in this compound likely increases electrophilicity at the carbonyl carbon, making it more reactive than chlorophenyl acetates.

Halogenated Derivatives

2,3-Dichlorophenylacetic Acid ()

- Structure : Dichlorophenyl group with a carboxylic acid.

- Properties : Chlorine atoms increase acidity (pKa ~2–3) and influence crystal packing via halogen bonding.

- Comparison : The esterification of trichloroacetate in this compound reduces acidity but may enhance stability against hydrolysis compared to carboxylic acids.

Solvent Interactions and Stability

Sodium Trichloroacetate ()

- Behavior : Exhibits a salting-out effect on polymers despite weak hydration, suggesting strong anion-polymer interactions.

- Comparison : The trichloroacetate group in this compound may similarly influence solubility in polar solvents, though its ester form could reduce ionic character.

Data Table: Key Properties of Comparable Compounds

*Estimated based on structural analogs.

Research Findings and Implications

- Steric Hindrance: The o-benzoyl group in this compound likely limits two-center HBs, as seen in N-(2-benzoylphenyl)acetamide . Cooperative effects (e.g., additional HB donors/acceptors) may be required for stabilization.

- Reactivity: The trichloroacetate group’s electron-withdrawing nature could enhance electrophilicity, making the compound susceptible to nucleophilic attack compared to non-halogenated esters.

- Solubility : Polar aprotic solvents (e.g., DMSO) may disrupt HBs, as observed in oxalamide derivatives , but trichloroacetate’s hydrophobicity could reduce aqueous solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.